molecular formula C36H60O6 B033035 Trinonyl benzene-1,2,4-tricarboxylate CAS No. 35415-27-1

Trinonyl benzene-1,2,4-tricarboxylate

Cat. No. B033035
CAS RN: 35415-27-1
M. Wt: 588.9 g/mol
InChI Key: ROPPTGKKZZDFJN-UHFFFAOYSA-N
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Description

Trinonyl benzene-1,2,4-tricarboxylate, also known as trinonyl trimellitate, is a compound with the molecular formula C36H60O6 . It is often used as a plasticizer for PVC due to its high molecular weight .


Molecular Structure Analysis

The molecular structure of Trinonyl benzene-1,2,4-tricarboxylate consists of a benzene ring substituted with three nonyl ester groups at the 1, 2, and 4 positions . The InChI string representation of the molecule is InChI=1S/C36H60O6/c1-4-7-10-13-16-19-22-27-40-34(37)31-25-26-32(35(38)41-28-23-20-17-14-11-8-5-2)33(30-31)36(39)42-29-24-21-18-15-12-9-6-3/h25-26,30H,4-24,27-29H2,1-3H3 .


Physical And Chemical Properties Analysis

Trinonyl benzene-1,2,4-tricarboxylate has a molecular weight of 588.9 g/mol . It has a high partition coefficient (LogP) of 13.4, indicating that it is significantly more soluble in organic solvents than in water . It has no hydrogen bond donors and six hydrogen bond acceptors .

Scientific Research Applications

Plasticizer for PVC

Trinonyl benzene-1,2,4-tricarboxylate: is often used as a plasticizer for PVC (Polyvinyl Chloride), enhancing its flexibility and durability. This application takes advantage of the compound’s ability to intercalate between the polymer chains of PVC, reducing intermolecular forces and increasing the material’s workability .

Electrochemical Sensor Development

The modification of metal oxide nanoparticles with benzene tricarboxylic acid (BTC) , a related compound, has been shown to improve the electrochemical properties of sensors. These modified nanoparticles exhibit smaller particle size, better structural morphology, and enhanced redox reactions, which are crucial for sensitive and accurate detection in electrochemical sensors .

Nanoparticle Synthesis

Trinonyl benzene-1,2,4-tricarboxylate: can be involved in the hydrothermal synthesis of morphologically diverse metal oxide nanoparticles. These nanoparticles have applications in various fields, including catalysis, drug delivery, and materials science .

Structural and Electrochemical Characterization

The compound is used in the structural and electrochemical characterization of materials. For instance, it has been used to modify cerium, cobalt, and zinc nanoparticles, which are then analyzed for their crystal size, morphology, and electrochemical surface area .

Advanced Analytical Techniques

In research, trinonyl benzene-1,2,4-tricarboxylate is utilized in conjunction with advanced analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), X-Ray Diffraction (XRD), and Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) for the characterization of materials .

Electrode Material for Energy Storage

The compound’s derivatives have been explored as electrode materials for energy storage devices. The modified metal oxide nanoparticles, when used as electrode materials, show improved electrochemical surface area and charge transfer coefficients, which are beneficial for energy storage applications .

Thermal Stability Enhancement

Trinonyl benzene-1,2,4-tricarboxylate: contributes to the thermal stability of materials. This property is particularly valuable in the design of nanomaterials intended for high-temperature applications or where thermal resistance is required .

Chemical Activity Modulation

The compound is also involved in the modulation of chemical activity in various reactions. By altering the surface properties of nanoparticles, it can influence the rate and selectivity of chemical reactions, which is essential in catalysis and chemical synthesis .

Mechanism of Action

Future Directions

While specific future directions for Trinonyl benzene-1,2,4-tricarboxylate are not mentioned in the available resources, it is part of a group of substances that have been identified for further EU regulatory risk management due to potential mutagenicity, toxicity to reproduction, endocrine-disrupting properties, and potential for release/exposure .

properties

IUPAC Name

trinonyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O6/c1-4-7-10-13-16-19-22-27-40-34(37)31-25-26-32(35(38)41-28-23-20-17-14-11-8-5-2)33(30-31)36(39)42-29-24-21-18-15-12-9-6-3/h25-26,30H,4-24,27-29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPPTGKKZZDFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188898
Record name Trinonyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trinonyl benzene-1,2,4-tricarboxylate

CAS RN

35415-27-1
Record name 1,2,4-Trinonyl 1,2,4-benzenetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35415-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trinonyl benzene-1,2,4-tricarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035415271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trinonyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trinonyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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